molecular formula C21H23N3O5 B2811458 Methyl 4-(2-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1704606-99-4

Methyl 4-(2-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2811458
CAS No.: 1704606-99-4
M. Wt: 397.431
InChI Key: SDHMGRRMUDFVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amino)-2-oxoacetamido)benzoate is a multifunctional benzoate ester featuring a hybrid structure combining a methyl benzoate core with a substituted ethylamino-oxoacetamido side chain and a 1-methylindolin-5-yl moiety.

Properties

IUPAC Name

methyl 4-[[2-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-24-10-9-14-11-15(5-8-17(14)24)18(25)12-22-19(26)20(27)23-16-6-3-13(4-7-16)21(28)29-2/h3-8,11,18,25H,9-10,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHMGRRMUDFVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including an indoline moiety and a benzoate group, suggests a variety of interactions at the molecular level, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N2O4C_{19}H_{24}N_{2}O_{4}. Its structure can be broken down into several functional groups that contribute to its biological activity:

Functional Group Description
IndolineProvides structural stability and potential receptor interaction.
Hydroxy groupEnhances solubility and may participate in hydrogen bonding.
Amido groupCan facilitate interactions with enzymes and receptors.
BenzoateContributes to lipophilicity, aiding in membrane permeability.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The amido group may mimic natural substrates, allowing the compound to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The indoline structure can interact with various receptors, potentially modulating their activity and influencing signaling pathways.
  • Antioxidant Activity : The hydroxyl group may contribute to scavenging free radicals, providing protective effects against oxidative stress.

Biological Activity Studies

Recent studies have explored the biological effects of this compound, focusing on its pharmacological potential:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties through apoptosis induction and cell cycle arrest in cancer cell lines. For instance:

  • Case Study : A study on a related indoline derivative showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range, suggesting that this compound may exhibit comparable effects.

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier due to its lipophilic nature opens avenues for neuroprotective studies:

  • Case Study : In vitro studies demonstrated that similar indoline compounds could reduce neuronal apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases.

Research Findings Summary

A summary of key findings from recent studies on related compounds is presented below:

Study Focus Findings Reference
Anticancer ActivityInduction of apoptosis in cancer cell lines
NeuroprotectionReduction of oxidative stress-induced apoptosis
Enzyme InhibitionCompetitive inhibition of specific metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of:

  • A methyl benzoate backbone (common in agrochemicals and pharmaceuticals).
  • A 2-oxoacetamido linker (imparts hydrogen-bonding capacity).
Key Analogs:

Methyl 4-acetamido-2-hydroxybenzoate ():

  • Shares the benzoate core and acetamido group but lacks the indoline and oxoacetamido functionalities.
  • Simpler structure results in lower molecular weight (248.2 g/mol vs. ~445.5 g/mol for the target compound) and higher aqueous solubility .

Tribenuron methyl ester ():

  • A sulfonylurea herbicide with a pyrimidinyl-oxy group.
  • While both compounds are methyl benzoates, tribenuron’s sulfonylurea moiety confers herbicidal activity via acetolactate synthase inhibition, unlike the target compound’s likely pharmacological focus .

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): Features a benzimidazole ring and hydroxyethylamino group. The benzimidazole moiety may enhance DNA intercalation, whereas the target compound’s indoline group could improve blood-brain barrier penetration .

Q & A

Q. What are the key analytical techniques for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation and purity assessment. NMR provides detailed molecular connectivity and stereochemical information, while HPLC quantifies purity by separating and detecting impurities. For example, reflux conditions and recrystallization steps (e.g., acetic acid/water mixtures) must be validated using these methods to ensure >95% purity .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

A multi-step synthesis typically involves:

  • Step 1 : Condensation of 1-methylindolin-5-yl derivatives with hydroxyethylamine intermediates under controlled pH (6.5–7.5) and temperature (60–80°C).
  • Step 2 : Coupling of the resulting intermediate with methyl 4-aminobenzoate via carbodiimide-mediated amidation. Key limitations include low yields (<50%) in Step 1 due to competing side reactions and the need for rigorous purification in Step 2 to remove unreacted starting materials .

Q. How can researchers determine the compound’s stability under different storage conditions?

Accelerated stability studies should be conducted by exposing the compound to:

  • Temperature variations (e.g., 4°C, 25°C, 40°C) over 30 days.
  • Humidity stress (75% relative humidity). Degradation products can be monitored via HPLC, with degradation kinetics modeled using Arrhenius equations. Evidence suggests sensitivity to prolonged exposure to light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing side products?

A factorial design of experiments (DoE) is recommended to evaluate interactions between variables:

  • Catalysts : Test palladium or copper catalysts for coupling efficiency.
  • Solvents : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane.
  • Temperature : Optimize between 50°C and 90°C. Statistical tools like ANOVA can identify significant factors. For example, DMF at 70°C increases yields by 20% compared to dichloromethane .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Contradictory results (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Purity differences : Impurities >5% can skew activity. Validate purity via HPLC before testing.
  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation times.
  • Cell line variability : Use authenticated cell lines (e.g., HEK293 vs. HeLa) and report passage numbers. Cross-reference with structural analogs (e.g., indole-based derivatives) to identify structure-activity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding to targets like kinase enzymes. Key parameters:

  • Binding affinity : Calculate ΔG values for the indolinyl moiety and benzoate ester.
  • Solvent effects : Include explicit water molecules in simulations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Challenges and Solutions

Q. What experimental design principles apply to studying the compound’s environmental fate?

Follow ISO 14507 guidelines for soil/water partitioning studies:

  • Sample preparation : Use radiolabeled compound (¹⁴C) to track degradation.
  • Analysis : LC-MS/MS for detecting metabolites (e.g., hydrolyzed benzoic acid derivatives). A recent framework (Project INCHEMBIOL) emphasizes evaluating abiotic/biotic transformations and ecotoxicological endpoints (e.g., Daphnia magna LC₅₀) .

Q. How can derivatives be designed to enhance solubility without compromising activity?

Apply Hansen solubility parameters and logP calculations:

  • Introduce hydrophilic groups (e.g., PEG chains) at the hydroxyethylamine position.
  • Test pro-drug strategies (e.g., ester-to-carboxylic acid conversion in vivo). Compare with analogs like ethyl 4-(sulfanylacetamido)benzoate, which showed improved aqueous solubility (logP reduced from 3.2 to 1.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.